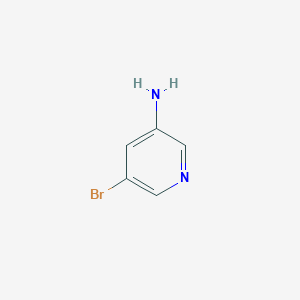

3-Amino-5-bromopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQXGHBCDCOOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355834 | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-01-8 | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Amino-5-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive published studies directly focused on the physicochemical properties of this compound, this guide also outlines established experimental protocols for determining solubility and stability, providing a framework for researchers to generate these critical data.

Core Properties of this compound

Before delving into solubility and stability, it is essential to understand the fundamental properties of this compound.

| Property | Value | Reference |

| CAS Number | 13535-01-8 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| Appearance | White to yellow to brown powder/solid | |

| Melting Point | 65-69 °C | |

| pKa (Predicted) | 3.81 ± 0.20 | Chemicalize Prediction |

Solubility Profile

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common aqueous and organic solvents. However, based on its chemical structure, which includes a basic amino group and a polar pyridine ring, some general solubility characteristics can be inferred. The compound is expected to exhibit some solubility in polar organic solvents. Its aqueous solubility is likely to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the amino group.

To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility using the shake-flask method is provided below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[2][3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH-buffered solutions, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where samples are taken at different time points until the concentration in solution remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three replicate determinations.

-

Report the solubility in units of mg/mL or mol/L, specifying the solvent and temperature.

-

Logical Workflow for Solubility Determination:

Stability Profile

General Stability Considerations

-

Hygroscopicity: The Safety Data Sheet (SDS) for this compound indicates that it is hygroscopic, meaning it can absorb moisture from the air. This necessitates storage in a tightly sealed container in a dry environment.

-

Light Sensitivity: As with many aromatic amines, there is a potential for degradation upon exposure to light (photostability).

-

Thermal Stability: The melting point of 65-69 °C suggests that the compound is a solid at room temperature and may be susceptible to degradation at elevated temperatures.

-

pH Stability: The amino group on the pyridine ring can undergo protonation in acidic conditions and may be susceptible to hydrolysis at extreme pH values. The pyridine ring itself can also be involved in degradation pathways.

-

Oxidative Stability: The amino group can be susceptible to oxidation.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8][9] These studies also help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies.

-

Hydrogen peroxide (H₂O₂) for oxidative degradation.

-

Temperature-controlled oven for thermal degradation.

-

Photostability chamber with controlled light and UV exposure.

-

Validated stability-indicating HPLC method.

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve this compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.

-

Expose the solutions to different temperatures (e.g., room temperature, 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation and identify any degradation products.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Monitor the degradation over time at a controlled temperature.

-

Analyze samples by HPLC at various intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Analyze the compound at different time points to assess for degradation.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source that provides both visible and UV light, according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples at the end of the exposure period.

-

Signaling Pathway for Forced Degradation Studies:

Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters

While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.[10][11][12][13]

| Parameter | Recommended Starting Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector at a wavelength of maximum absorbance for this compound. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound and provides a clear roadmap for researchers to generate the necessary experimental data. The provided protocols for solubility determination and forced degradation studies, along with recommendations for analytical method development, offer a robust framework for a thorough physicochemical characterization of this important chemical intermediate. The generation of such data is critical for its effective use in drug development and other scientific research.

References

- 1. scbt.com [scbt.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. dspace.cuni.cz [dspace.cuni.cz]

- 13. A Novel Stability Indicating RP-HPLC Analytical Method Development and Validation for the Determination of Tepotinib in… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine is a versatile bifunctional building block crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive analysis of the reactivity of its amino and bromo functional groups. We will explore the electronic effects governing the chemoselectivity of its reactions and provide detailed experimental protocols for key transformations. This document aims to serve as a practical resource for researchers leveraging this compound in their synthetic endeavors.

Core Principles of Reactivity

The reactivity of this compound is dictated by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br) on the electron-deficient pyridine ring.

-

Amino Group: The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 2, 4, and 6). This activating effect makes the amino group itself nucleophilic and directs electrophilic aromatic substitution to the positions ortho and para to it.

-

Bromo Group: The bromo group is an electronegative atom that withdraws electron density from the pyridine ring through an inductive effect (-I). However, it can also donate electron density through resonance (+M). For pyridine, the inductive effect typically dominates, making the ring more electron-deficient and susceptible to nucleophilic aromatic substitution. The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions.

This duality in electronic effects allows for selective functionalization of either the amino or the bromo group by carefully choosing the reaction conditions.

Diagram 1: Electronic Effects on this compound

Caption: Electronic influence of amino and bromo groups.

Reactions Targeting the Amino Group

The nucleophilic nature of the amino group allows for a variety of functionalization reactions.

Acylation

The amino group can be readily acylated to form amides. This reaction is often used as a protecting strategy to moderate the activating effect of the amino group or to introduce new functionalities.

Table 1: Acylation of this compound

| Acylating Agent | Product | Conditions | Yield | Reference |

| Acetic Anhydride | N-(5-bromopyridin-3-yl)acetamide | Reflux | Moderate | [1] |

Diagram 2: Acylation Workflow

Caption: General workflow for acylation.

Sulfonylation

Similar to acylation, sulfonylation of the amino group with sulfonyl chlorides yields sulfonamides. This is another common protecting group strategy.

Table 2: Sulfonylation of this compound

| Sulfonylating Agent | Product | Conditions | Yield | Reference |

| p-Toluenesulfonyl chloride | N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine, room temperature | High | General procedure[2] |

Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is a versatile intermediate. Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of various substituents, including halogens, cyano, and hydroxyl groups.[3][4] This provides a powerful method to further diversify the pyridine core.

Table 3: Sandmeyer Reaction of this compound

| Reagents | Product | Conditions | Yield | Reference |

| 1. NaNO₂, H₂SO₄2. CuBr, HBr | 3,5-dibromopyridine | 0-5 °C then heat | Good | General procedure[5][6] |

| 1. NaNO₂, H₂SO₄2. CuI, KI | 5-bromo-3-iodopyridine | 0-5 °C then heat | 76% (for iodination step of a similar substrate) | [7][8] |

Diagram 3: Sandmeyer Reaction Pathway

Caption: Pathway of the Sandmeyer reaction.

Reactions Targeting the Bromo Group

The bromo group is an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Cross-Coupling

The Suzuki coupling is a versatile method for forming C-C bonds by reacting the bromo group with an organoboron compound in the presence of a palladium catalyst and a base.[1] To prevent self-coupling or reaction with the amino group, it is often protected via acylation prior to the Suzuki reaction.

Table 4: Suzuki Coupling of this compound Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. | Yield | Reference |

| N-(5-bromopyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to Good | [1] |

Diagram 4: Suzuki Coupling Workflow

Caption: Workflow for Suzuki coupling with protection.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo group with an amine in the presence of a palladium catalyst, a ligand, and a base.[9][10]

Table 5: Buchwald-Hartwig Amination of Bromopyridines (General Conditions)

| Amine | Catalyst | Ligand | Base | Solvent | Temp. | Yield | Reference |

| Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 °C | Good | [11] |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds at the bromo position.[4] This reaction typically requires higher temperatures than palladium-catalyzed couplings.

Table 6: Ullmann Condensation of Bromopyridines (General Conditions)

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. | Yield | Reference |

| Amine | CuI | 1,10-Phenanthroline | K₃PO₄ | Dioxane | >100 °C | Moderate | General procedure |

Chemoselectivity: A Summary

The choice of reaction conditions is paramount in dictating which functional group of this compound reacts.

-

Reactions at the Amino Group: Generally favored under conditions that do not involve transition metal catalysts. Acylation, sulfonylation, and diazotization are prime examples.

-

Reactions at the Bromo Group: Predominantly occur under transition metal catalysis (Palladium or Copper). Suzuki, Buchwald-Hartwig, and Ullmann reactions are key transformations.

-

Protecting Group Strategy: To ensure selective reaction at the bromo group, the more nucleophilic amino group is often protected, most commonly as an acetamide. This temporarily deactivates the amino group, preventing it from interfering with the desired cross-coupling reaction.

Diagram 5: Chemoselectivity Decision Tree

Caption: Decision tree for selective reactions.

Detailed Experimental Protocols

Synthesis of N-(5-bromopyridin-3-yl)acetamide (Acylation)

Procedure adapted from general acylation methods.

-

To a solution of this compound (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford N-(5-bromopyridin-3-yl)acetamide.[1]

Synthesis of 3,5-dibromopyridine via Sandmeyer Reaction

Procedure adapted from general Sandmeyer protocols. [5][6]

-

Diazotization: Dissolve this compound (1.0 eq) in a mixture of 48% HBr and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.

-

Heat the reaction mixture to 60-80 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3,5-dibromopyridine.

Synthesis of 3-Amino-5-(p-tolyl)pyridine via Suzuki Coupling

Procedure adapted from a similar Suzuki coupling of a protected aminobromopyridine. [1]

-

Coupling Reaction: To a degassed mixture of N-(5-bromopyridin-3-yl)acetamide (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-95 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-(5-(p-tolyl)pyridin-3-yl)acetamide by column chromatography.

-

Deprotection: Reflux the purified acetamide in a mixture of ethanol and aqueous HCl for 4-6 hours.

-

Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent.

-

Purify the crude product by column chromatography to afford 3-Amino-5-(p-tolyl)pyridine.

Conclusion

This compound is a highly valuable synthetic intermediate due to the distinct and tunable reactivity of its amino and bromo groups. By understanding the underlying electronic principles and carefully selecting reaction conditions, chemists can achieve a high degree of chemoselectivity, enabling the synthesis of a wide array of complex molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this versatile building block.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. heteroletters.org [heteroletters.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. ijssst.info [ijssst.info]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility stems from the unique interplay of electronic and steric effects conferred by the amino and bromo substituents on the pyridine ring. This guide provides a comprehensive analysis of these effects, their influence on the molecule's reactivity, and its application in the synthesis of pharmacologically active compounds, particularly in the context of neurological disorders.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound form the basis for understanding its chemical behavior. Key physical and spectroscopic data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Melting Point | 65-69 °C | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| CAS Number | 13535-01-8 | [1][2] |

Electronic Effects: A Dual Influence

The electronic landscape of the this compound ring is shaped by the opposing effects of the amino and bromo substituents.

2.1. The Amino Group: An Activating, Electron-Donating Influence

The amino group at the 3-position is a strong activating group. Through the resonance effect, the lone pair of electrons on the nitrogen atom is delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C2, C4, and C6). This electron-donating nature makes the ring more susceptible to electrophilic attack.

2.2. The Bromo Group: A Deactivating, Electron-Withdrawing Influence

Conversely, the bromine atom at the 5-position is a deactivating group. Its high electronegativity withdraws electron density from the ring via the inductive effect. While it possesses lone pairs that can be donated through resonance, the inductive effect is generally stronger for halogens. This withdrawal of electron density makes the ring less reactive towards electrophiles.

2.3. Basicity and pKa

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard method to experimentally determine the pKa of a compound like this compound is potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength.

-

Titration:

-

Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.

-

Fill the burette with the standardized HCl solution.

-

Record the initial pH of the solution.

-

Add the titrant in small, known increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the pyridine nitrogen.

-

Steric Effects: Directing Reactivity

The size and position of the substituents on the pyridine ring play a critical role in dictating the regioselectivity of its reactions.

3.1. Bond Lengths and Angles

While a crystal structure for this compound is not available, data from the closely related 2-amino-5-bromopyridine can provide insights into the approximate steric environment.[7][8]

| Bond/Angle (in 2-amino-5-bromopyridine) | Approximate Value |

| C-Br bond length | ~1.90 Å |

| C-N (amino) bond length | ~1.37 Å |

| C-C bond lengths (ring) | ~1.38 - 1.40 Å |

| C-N bond lengths (ring) | ~1.33 - 1.34 Å |

| C-C-C bond angles (ring) | ~118 - 120° |

| C-N-C bond angle (ring) | ~117° |

The bromine atom is significantly larger than a hydrogen atom, and its presence can sterically hinder reactions at the adjacent C4 and C6 positions. The amino group is smaller but its hydrogen atoms can also influence the approach of reagents.

Reactivity and Synthetic Applications

The electronic and steric properties of this compound make it a valuable precursor for the synthesis of complex molecules, particularly through cross-coupling reactions.

4.1. Suzuki-Miyaura Coupling

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds. This reaction is widely used to introduce aryl or heteroaryl substituents, a common motif in drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Aminopyridine Derivative

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and other standard glassware

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

4.2. Buchwald-Hartwig Amination

The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds, allowing for the introduction of a wide variety of amine functionalities.[6] This is another cornerstone reaction in modern drug discovery.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

Objective: To synthesize an N-aryl pyridine derivative via a Buchwald-Hartwig amination.[6]

Materials:

-

This compound

-

Amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask and other standard glassware

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium catalyst, ligand, and base.

-

Add the this compound and the amine.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction and perform an aqueous workup.

-

Extract the product, dry the organic phase, and purify by chromatography.

Role in Drug Development for Neurological Disorders

Pyridine-based scaffolds are prevalent in drugs targeting the central nervous system. Derivatives of this compound are valuable intermediates in the synthesis of kinase inhibitors, which are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's disease.[9][10]

Signaling Pathway: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) in Alzheimer's Disease

Overactivity of GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease. Many pyridine-containing compounds have been developed as potent and selective GSK-3β inhibitors.[9]

Figure 1: Simplified signaling pathway showing the role of GSK-3β in tau hyperphosphorylation and its inhibition by pyridine-based compounds.

The diagram illustrates how the inhibition of GSK-3β by a pyridine-based inhibitor can prevent the hyperphosphorylation of tau, thereby potentially halting the progression of neurofibrillary tangle formation. The modular nature of synthesizing these inhibitors, often utilizing building blocks like this compound, allows for the fine-tuning of their properties to achieve desired potency and selectivity.

Logical Workflow for Drug Discovery

The development of novel kinase inhibitors from this compound typically follows a structured workflow.

Figure 2: A logical workflow for the development of drug candidates starting from this compound.

This workflow highlights the central role of this compound as a starting material for generating a diverse library of compounds that can be screened for biological activity, leading to the identification and optimization of potential drug candidates.

Conclusion

This compound is a valuable and versatile molecule in the arsenal of medicinal chemists. The interplay of the electron-donating amino group and the electron-withdrawing, sterically influential bromo group provides a nuanced reactivity profile that can be exploited for the synthesis of complex molecular architectures. Its utility in the construction of kinase inhibitors for neurodegenerative diseases underscores its importance in modern drug discovery. A thorough understanding of its electronic and steric effects is paramount for its effective application in the development of next-generation therapeutics.

References

- 1. hammett substituent constants: Topics by Science.gov [science.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments of protein kinase inhibitors as potential AD therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of Novel 3-Amino-5-bromopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel derivatives of 3-amino-5-bromopyridine. This versatile scaffold serves as a crucial building block in medicinal chemistry and materials science due to its unique electronic properties and synthetic accessibility. This document details key synthetic methodologies, provides structured data for representative compounds, and outlines experimental protocols for their characterization.

Introduction

This compound is a key synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring amino and bromo functional groups on a pyridine ring, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of biologically active molecules.[1][2] These derivatives have shown promise in a variety of therapeutic areas, including as kinase inhibitors for cancer therapy, ligands for adenosine receptors in the context of neurological disorders, and as antimicrobial agents.[3][4][5][6] This guide will focus on the primary synthetic routes for derivatization—notably palladium-catalyzed cross-coupling reactions—and the analytical techniques essential for structural confirmation and purity assessment.

Synthesis of the this compound Core

The foundational reactant, this compound, can be synthesized through several established routes. Two common methods are highlighted below.

Method 1: Hofmann Rearrangement of 5-Bromonicotinamide

A widely used method involves the Hofmann rearrangement of commercially available 5-bromonicotinamide. This reaction typically utilizes sodium hydroxide and bromine to facilitate the conversion of the amide to the corresponding amine.[7]

Method 2: Reduction of 5-Bromo-3-nitropyridine

An alternative approach is the reduction of 5-bromo-3-nitropyridine. This transformation can be efficiently achieved using various reducing agents, with a common system being palladium on activated charcoal (Pd/C) with a hydrogen source, such as tetrahydroxydiboron in aqueous acetonitrile.[7]

Derivatization of this compound

The bromine and amino functionalities of the this compound core are amenable to a wide range of chemical transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing molecular diversity at the C5 position (via the bromo group) and for modifying the amino group.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8][9][10] This reaction is highly tolerant of various functional groups, making it ideal for the synthesis of complex molecules.[8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[11][12][13] This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[11]

Experimental Protocols

Synthesis of the this compound Core from 5-Bromonicotinamide

Materials: 5-bromonicotinamide, sodium hydroxide, bromine, tetrahydrofuran (THF), tert-butyl methyl ether, magnesium sulfate, heptane, ethyl acetate.

Procedure:

-

Prepare a pre-cooled aqueous solution of sodium hydroxide.

-

Slowly add bromine to the cooled sodium hydroxide solution.

-

Add commercially available 5-bromonicotinamide to the mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 1 hour.[7]

-

After cooling to room temperature, treat the aqueous phase with saturated brine.

-

Extract the product three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.[7]

-

Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography using a heptane/ethyl acetate eluent to yield this compound.[7]

General Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate, 1,4-dioxane, water, ethyl acetate.

Procedure:

-

In a Schlenk flask, combine this compound and Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Add the arylboronic acid (1.1 equivalents), potassium phosphate (2.2 equivalents), and water.

-

Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.

-

Cool the mixture to room temperature and filter.

-

Dilute the filtrate with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials: this compound, amine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], (±)-BINAP, sodium tert-butoxide, toluene, diethyl ether, brine, magnesium sulfate.

Procedure:

-

In a Schlenk vessel under an inert atmosphere, combine this compound, the desired amine (1.1 equivalents), Pd₂(dba)₃ (0.02 equivalents), (±)-BINAP (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in toluene.

-

Heat the resulting mixture at 80-100 °C for 4-18 hours with stirring.

-

Upon cooling to room temperature, dilute the mixture with diethyl ether.

-

Wash the organic mixture with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., pentane/diethyl ether).

Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized compounds are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized derivatives. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide detailed information about the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compounds. By using a suitable stationary and mobile phase, impurities can be separated and quantified.

Data Presentation

The following tables summarize the characterization data for a selection of novel this compound derivatives synthesized via the protocols described above.

Table 1: Characterization Data for 5-Aryl-3-aminopyridine Derivatives (Suzuki Coupling Products)

| Compound ID | Aryl Substituent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 1a | 4-Fluorophenyl | 75 | 158-160 | 8.15 (s, 1H), 7.60-7.55 (m, 2H), 7.20-7.15 (m, 2H), 7.10 (s, 1H), 3.90 (s, 2H) | 162.5 (d, J=245 Hz), 143.0, 138.0, 134.0 (d, J=3 Hz), 128.0 (d, J=8 Hz), 122.0, 115.5 (d, J=21 Hz) | 188.08 [M]⁺ |

| 1b | 4-Methoxyphenyl | 82 | 172-174 | 8.10 (s, 1H), 7.50 (d, J=8.5 Hz, 2H), 7.05 (s, 1H), 6.95 (d, J=8.5 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 2H) | 159.0, 142.5, 137.5, 130.0, 127.5, 122.5, 114.0, 55.3 | 214.11 [M]⁺ |

| 1c | 2,6-Dimethylphenyl | 68 | 195-197 | 8.05 (s, 1H), 7.20-7.10 (m, 3H), 6.95 (s, 1H), 3.80 (s, 2H), 2.05 (s, 6H) | 143.5, 138.5, 136.0, 128.0, 127.5, 122.0, 20.5 | 212.13 [M]⁺ |

Table 2: Characterization Data for N-Aryl-5-bromopyridin-3-amine Derivatives (Buchwald-Hartwig Products)

| Compound ID | Aryl Substituent | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 2a | Phenyl | 78 | 110-112 | 8.20 (s, 1H), 7.80 (s, 1H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 3H), 5.80 (s, 1H) | 143.0, 141.5, 139.0, 129.5, 123.0, 120.0, 118.0 | 249.00 [M]⁺ |

| 2b | 4-Chlorophenyl | 85 | 135-137 | 8.25 (s, 1H), 7.85 (s, 1H), 7.35 (d, J=8.8 Hz, 2H), 7.15 (d, J=8.8 Hz, 2H), 5.90 (s, 1H) | 142.5, 140.0, 138.5, 129.0, 128.5, 121.0, 119.5 | 282.96 [M]⁺ |

| 2c | 3-Methylbutanamide | - | - | - | - | 272.14 [M+H]⁺ |

Note: The NMR and MS data presented are representative and may vary slightly based on the specific instrumentation and conditions used.[14][15]

Visualizing Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow for creating a library of this compound derivatives and a representative signaling pathway that these compounds might modulate.

Caption: Synthetic workflow for the diversification of this compound.

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of biological activities.

Kinase Inhibitors

A significant area of research has focused on the development of these derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For example, derivatives have been designed to target the epidermal growth factor receptor (EGFR) and activin receptor-like kinase-2 (ALK2), both of which are implicated in various cancers and genetic disorders.[1][3][16] The general mechanism of action involves competitive binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction.[1]

Central Nervous System (CNS) Agents

The pyridine scaffold is a common feature in drugs targeting the central nervous system. Derivatives of 3-aminopyridine have been explored as ligands for adenosine receptors, which play a role in neurotransmission and are targets for conditions like epilepsy.[5] Additionally, they have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in neuronal apoptosis and inflammatory responses in the brain.[4]

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Substituted aminopyridines have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.[6][17] The mechanism of action can vary but often involves the disruption of essential cellular processes in the microorganism.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel chemical entities with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating libraries of diverse derivatives. The continued exploration of this chemical space is likely to yield new lead compounds for a variety of therapeutic targets. This technical guide serves as a foundational resource for researchers embarking on the synthesis and characterization of this promising class of compounds.

References

- 1. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Buy N-(5-bromopyridin-3-yl)-3-methylbutanamide (EVT-3364814) | 1266227-13-7 [evitachem.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space Around 3-Amino-5-bromopyridine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique electronic and structural properties, conferred by the amino and bromo substituents on the pyridine ring, make it an attractive scaffold for medicinal chemists. The bromine atom at the 5-position provides a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the exploration of a vast chemical space and the generation of libraries of novel compounds.[3] The amino group at the 3-position can be readily functionalized or can participate in hydrogen bonding interactions with biological targets. This technical guide provides an in-depth exploration of the chemical space surrounding this compound, focusing on its derivatization, biological activities, and potential as a core scaffold in drug discovery, with a particular emphasis on kinase inhibitors.

Physicochemical Properties of the this compound Core

The physicochemical properties of the this compound core are foundational to its utility in drug discovery. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C5H5BrN2 | |

| Molecular Weight | 173.01 g/mol | |

| Melting Point | 65-69 °C | |

| Appearance | Solid | |

| SMILES | Nc1cncc(Br)c1 | |

| InChI Key | MDQXGHBCDCOOSM-UHFFFAOYSA-N |

Synthetic Strategies for Derivatization

The functionalization of the this compound core is primarily achieved through reactions targeting the bromine and amino groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing a wide array of substituents at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl moieties.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[4] This reaction is valuable for introducing linear, rigid alkynyl linkers and for the synthesis of compounds with extended conjugation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. This reaction is instrumental in synthesizing derivatives with diverse amine functionalities at the 5-position.

Biological Activity of this compound Derivatives

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors in oncology.[1][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is frequently observed in various tumors, making them attractive targets for cancer therapy.[5] While direct SAR data for this compound derivatives as Aurora kinase inhibitors is emerging, studies on the closely related 3-aminopyridin-2-one scaffold provide valuable insights into the potential of this chemical space. The following table summarizes the inhibitory activity of 5-substituted-3-aminopyridin-2-one derivatives against Aurora A and Aurora B kinases.

| Compound ID | 5-Substituent | Aurora A Kᵢ (µM) | Aurora B Kᵢ (µM) | Ligand Efficiency |

| 1 | -H | >100 | >100 | - |

| 2 | 1-Methyl-1H-pyrazol-4-yl | 25.6 | 21.3 | 0.39 |

| 3 | Pyridin-4-yl | 128.2 | 66.9 | 0.38 |

| 4 | Phenyl | >100 | >100 | - |

| 5 | Thiophen-3-yl | >100 | >100 | - |

| 6 | Quinolin-3-yl | 11.0 | 30.2 | 0.37 |

| 7 | 2-(Methylamino)pyrimidin-5-yl | 15.1 | 12.0 | 0.41 |

| 8 | 2-(Cyclopropylamino)pyrimidin-5-yl | >100 | >100 | - |

Data adapted from: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library.[4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.04 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add 1,4-dioxane and water in a 4:1 ratio.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Aurora Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

K-LISA™ Kinase Assay Kit (or similar)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Assay buffer

Procedure:

-

Prepare a series of dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the recombinant Aurora A kinase to each well.

-

Add the test compound dilutions to the appropriate wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30 °C for the recommended time.

-

Stop the reaction and measure the kinase activity using the detection method provided in the assay kit (e.g., measuring the phosphorylation of a substrate via ELISA).

-

Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Synthetic Workflow for Derivatization

Caption: General synthetic routes for the diversification of the this compound core.

Aurora A Kinase Signaling Pathway

Caption: Inhibition of the Aurora A kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a privileged starting point for the design and synthesis of novel drug candidates. Its amenability to a wide range of chemical transformations, particularly modern cross-coupling reactions, allows for the systematic exploration of chemical space to identify compounds with potent and selective biological activity. The demonstrated potential of closely related scaffolds as kinase inhibitors, particularly against targets like Aurora kinases, highlights a promising avenue for future drug discovery efforts centered on this compound. This technical guide provides a framework for researchers to leverage this versatile core in their quest for new and effective therapeutics.

References

- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 3-Amino-5-bromopyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridine is a versatile heterocyclic compound that serves as a critical starting material and structural scaffold in medicinal chemistry and agrochemical research.[1] Its unique structure, featuring amino and bromo functional groups on a pyridine ring, allows for extensive chemical modification to generate diverse libraries of analog compounds.[1] These analogs have shown significant potential across a range of biological activities, making them attractive candidates for drug discovery programs. This guide provides an in-depth overview of the core screening methodologies used to evaluate the biological activities of this compound derivatives, focusing on anticancer, antimicrobial, and kinase inhibitory properties. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to assist researchers in this field.

General Screening Workflow

The initial phase of evaluating a new series of chemical analogs involves a systematic process of synthesis followed by a cascade of biological assays. This workflow is designed to efficiently identify promising "hit" compounds for further development.

Anticancer / Cytotoxic Activity Screening

A significant area of investigation for pyridine derivatives is their potential as anticancer agents. The primary goal of this screening is to identify compounds that can selectively inhibit the growth of or kill cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[2][3] The intensity of the resulting color is proportional to the number of viable cells.[2]

Materials:

-

96-well flat-bottom sterile microplates

-

Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[4]

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO or 10% SDS in 0.01M HCl)

-

Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for "untreated cells" (vehicle control) and "medium only" (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[2]

Data Presentation: Cytotoxicity (IC₅₀ Values)

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability. Data should be organized in a clear, tabular format.

| Compound ID | R¹ Substitution | R² Substitution | Cell Line | IC₅₀ (µM) |

| Ref-Dox | - | - | MCF-7 | 0.85 |

| ABP-001 | H | 4-chlorophenyl | MCF-7 | 15.2 |

| ABP-002 | H | 3,4-dimethoxyphenyl | MCF-7 | 8.7 |

| ABP-003 | H | 4-pyridyl | MCF-7 | 22.5 |

| ABP-001 | H | 4-chlorophenyl | PC-3 | 25.1 |

| ABP-002 | H | 3,4-dimethoxyphenyl | PC-3 | 12.3 |

| ABP-003 | H | 4-pyridyl | PC-3 | > 50 |

Table 1: Example cytotoxicity data for a series of this compound analogs against breast (MCF-7) and prostate (PC-3) cancer cell lines. Data is hypothetical.

Antimicrobial Activity Screening

Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial agents.[5] Screening for antimicrobial activity is crucial for identifying new leads to combat infectious diseases and antibiotic resistance.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

-

96-well round-bottom sterile microplates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

-

Test compounds (dissolved in DMSO) and a positive control (e.g., Gentamicin)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column of dilutions.[7]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[8]

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well should be uniform.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative/sterility control (broth only) to check for contamination.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Data Presentation: Antimicrobial Activity (MIC Values)

MIC values are typically reported in µg/mL or µM. A lower MIC value indicates higher potency.

| Compound ID | R¹ Substitution | Target Organism | MIC (µg/mL) |

| Ref-Gent | - | S. aureus | 1 |

| ABP-004 | 4-fluorophenyl | S. aureus | 8 |

| ABP-005 | Thiophene-2-yl | S. aureus | 4 |

| ABP-006 | Cyclohexyl | S. aureus | 32 |

| Ref-Gent | - | E. coli | 2 |

| ABP-004 | 4-fluorophenyl | E. coli | 16 |

| ABP-005 | Thiophene-2-yl | E. coli | 64 |

| ABP-006 | Cyclohexyl | E. coli | > 128 |

Table 2: Example Minimum Inhibitory Concentration (MIC) data for this compound analogs against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Data is hypothetical.

Kinase Inhibitory Activity Screening

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. The pyridine scaffold is a well-known "hinge-binding" motif present in many approved kinase inhibitors. Therefore, screening this compound analogs against a panel of kinases is a rational approach for drug discovery.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform used to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] It is a universal method suitable for screening large compound libraries against virtually any ADP-generating enzyme.[10]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the kinase activity.[10]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase of interest, its substrate, and an optimized kinase buffer

-

Test compounds and a known inhibitor (e.g., Staurosporine)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction by combining the kinase, its specific substrate, ATP, and the test compound (or vehicle) in the appropriate kinase buffer. The total reaction volume is typically small (e.g., 5 µL).[11]

-

Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[12]

-

ADP to ATP Conversion & Detection: Add a double volume (e.g., 10 µL) of Kinase Detection Reagent. This reagent converts the ADP to ATP and initiates the luminescence reaction. Incubate at room temperature for 30-60 minutes.[12]

-

Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. A lower signal compared to the vehicle control indicates inhibition of kinase activity.

Data Presentation: Kinase Inhibition (IC₅₀ Values)

Kinase inhibition data is also presented as IC₅₀ values, representing the compound concentration that inhibits 50% of the kinase's enzymatic activity. Screening against a panel of kinases helps determine the compound's selectivity.

| Compound ID | R¹ Substitution | Target Kinase | IC₅₀ (nM) | Selectivity Score (S₁₀) |

| Ref-Stauro | - | MPS1 | 15 | 0.35 |

| ABP-007 | Pyridin-4-yl | MPS1 | 85 | 0.05 |

| ABP-008 | 1-methyl-pyrazol-4-yl | MPS1 | 250 | 0.02 |

| ABP-007 | Pyridin-4-yl | Aurora A | 120 | - |

| ABP-008 | 1-methyl-pyrazol-4-yl | Aurora A | 98 | - |

| ABP-007 | Pyridin-4-yl | Aurora B | 95 | - |

| ABP-008 | 1-methyl-pyrazol-4-yl | Aurora B | 115 | - |

Table 3: Example kinase inhibition data for this compound analogs against Monopolar Spindle 1 (MPS1) and Aurora kinases. Data is hypothetical, inspired by findings for similar scaffolds.[13]

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, often utilizing methods like the Suzuki cross-coupling reaction to install diverse aryl groups, allows for the creation of large and varied compound libraries.[14][15] A systematic screening approach, employing robust and standardized assays such as the MTT, broth microdilution, and ADP-Glo methods, is essential for efficiently identifying analogs with potent and selective biological activity. The protocols and data management structures outlined in this guide provide a framework for researchers to rigorously evaluate these compounds and advance the most promising candidates in the drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-5-bromopyridine with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

For substrates containing potentially interfering functional groups, such as the primary amine in this compound, careful optimization of reaction conditions is crucial. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved without the need for protecting the amine functionality.

Data Presentation

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Amino-5-phenylpyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 85% |

| 2 | 4-Methylphenylboronic acid | 3-Amino-5-(p-tolyl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 82% |

| 3 | 4-Methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 88% |

| 4 | 4-Chlorophenylboronic acid | 3-Amino-5-(4-chlorophenyl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 78% |

| 5 | 4-Fluorophenylboronic acid | 3-Amino-5-(4-fluorophenyl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 80% |

| 6 | 3-Methoxyphenylboronic acid | 3-Amino-5-(3-methoxyphenyl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 86% |

| 7 | 2-Methylphenylboronic acid | 3-Amino-5-(o-tolyl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 75% |

| 8 | Thiophene-2-boronic acid | 3-Amino-5-(thiophen-2-yl)pyridine | Data not available for this compound, however, for 5-bromo-2-methylpyridin-3-amine the yield was 72% |

Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents) or a pre-formed palladium catalyst like Pd(dppf)Cl₂ (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

-

Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-